MRM Transition Specificity
Clomipramine-D3 provides unambiguous mass spectrometric differentiation from native clomipramine through a +3 Da mass shift, enabling distinct multiple reaction monitoring (MRM) transitions. In a validated LC-MS/MS method for simultaneous quantification of clomipramine and N-desmethyl clomipramine in human plasma, Clomipramine-D3 was detected using the MRM transition m/z 318.1→89.3, whereas native clomipramine was detected at m/z 315.2→86.2, a difference of +2.9 Da in Q1 and +3.1 Da in Q3 [1].
| Evidence Dimension | MRM transition (Q1→Q3 mass-to-charge ratio) |
|---|---|
| Target Compound Data | Clomipramine-D3: m/z 318.1→89.3 |
| Comparator Or Baseline | Native Clomipramine: m/z 315.2→86.2 |
| Quantified Difference | ΔQ1 = +2.9 Da; ΔQ3 = +3.1 Da |
| Conditions | LC-MS/MS (API 5500) with BDS Hypersil C18 column (100 mm × 4.6 mm, 5 μm); mobile phase methanol:acetonitrile:10 mM ammonium acetate (35:35:30 v/v/v) |
Why This Matters
This mass separation eliminates isotopic cross-talk and enables accurate simultaneous quantification of analyte and internal standard in the same chromatographic run.
- [1] Dubey NK, Fozdar BI. Interconversion from N-Desmethyl Clomipramine to Clomipramine and its impact on a bioequivalence study. Sep Sci plus. 2018;1(11):739-747. MRM transitions: clomipramine m/z 315.2→86.2; clomipramine-D3 m/z 318.1→89.3. View Source
